molecular formula C12H13NO3S2 B2391080 2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1210494-11-3

2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No. B2391080
CAS RN: 1210494-11-3
M. Wt: 283.36
InChI Key: KSUXUIIQWLOSCK-UHFFFAOYSA-N
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Description

2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide, also known as MTBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTBS is a sulfonamide derivative that has been synthesized through a multi-step reaction process.

Scientific Research Applications

Photodynamic Therapy Applications

2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide, as a derivative of benzenesulfonamide, shows potential in the field of photodynamic therapy (PDT). A study by Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating their utility in PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II PDT mechanisms. The study suggests these compounds could serve as potent Type II photosensitizers for cancer treatment in PDT due to their significant photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Potential

Compounds containing the benzenesulfonamide moiety, similar to 2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide, have been investigated for their antitumor potential. For instance, Tsai et al. (2016) synthesized aminothiazole-paeonol derivatives and assessed their anticancer effects on various cancer cell lines. Among these compounds, derivatives exhibited significant inhibitory activity against human gastric adenocarcinoma and colorectal adenocarcinoma cells, highlighting their potential as lead compounds for developing new anticancer agents (Tsai et al., 2016).

Synthetic Chemistry and Polymerization Catalysts

In the realm of synthetic chemistry, derivatives of benzenesulfonamide, akin to 2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide, have been explored for their role in catalyzing polymerization reactions. Skupov et al. (2007) reported on palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene, indicating the versatility of benzenesulfonamide derivatives in facilitating polymer synthesis (Skupov et al., 2007).

Antibacterial Applications

Additionally, the antibacterial properties of benzenesulfonamide derivatives have been investigated. A study by Abbasi et al. (2019) synthesized a series of benzenesulfonamides and evaluated their biofilm inhibitory action against Escherichia coli. Some compounds were found to be potent inhibitors, showcasing the potential of benzenesulfonamide derivatives in developing antibacterial agents (Abbasi et al., 2019).

properties

IUPAC Name

2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S2/c1-16-11-4-2-3-5-12(11)18(14,15)13-8-10-6-7-17-9-10/h2-7,9,13H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUXUIIQWLOSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide

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